molecular formula C23H24N4O2 B2538428 6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2190365-41-2

6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2538428
CAS RN: 2190365-41-2
M. Wt: 388.471
InChI Key: XIXVUBHSXNWCPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization, as demonstrated in the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate with an overall yield of 48% . These methods could potentially be adapted for the synthesis of 6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound of interest would likely include a cyclopropyl group attached to a dihydropyridazinone core, with a piperidinylmethyl group further linked to an isoquinoline-1-carbonyl moiety. The presence of these groups suggests a complex molecular architecture that could influence the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the study of similar compounds, such as 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, can offer insights into potential reactivity patterns, such as interactions with various reagents and conditions that could affect the cyclopropyl and quinoline components .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For instance, the melting and decomposition properties of a structurally similar compound were systematically studied, revealing the influence of ion strength, temperature, and pH on solubility . These findings could be relevant to the compound , suggesting that its solubility and stability might also be affected by similar factors.

Scientific Research Applications

Synthesis and Characterization

  • Green Synthesis Approaches : Innovative synthesis methods have been explored for related compounds, emphasizing green chemistry principles. For example, a series of polyhydroquinoline derivatives was synthesized via ultrasonic irradiation, showcasing an eco-friendly approach to compound development with potential for broad applications in medicinal chemistry (Karad et al., 2015).
  • Conformational Analysis : The study of tetrahydroisoquinoline and piperidine fused with new ring systems provided insights into their structural and conformational properties, contributing to a better understanding of their interactions at the molecular level (Zalán et al., 2006).

Biological Activity and Applications

  • Antimicrobial and Antitubercular Activities : Compounds structurally similar to the one have shown promising antimicrobial and antitubercular activities. For instance, certain derivatives displayed notable efficacy against Mycobacterium tuberculosis and Plasmodium falciparum, suggesting potential utility in treating infectious diseases (Sapariya et al., 2017).
  • Synthetic Methodologies : Research has also focused on developing new synthetic routes to create fused isoquinolines, highlighting the versatility of these compounds in synthesizing diverse heterocyclic structures, which could be beneficial for various scientific applications (Awad et al., 2002).

properties

IUPAC Name

6-cyclopropyl-2-[[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-21-8-7-20(18-5-6-18)25-27(21)15-16-10-13-26(14-11-16)23(29)22-19-4-2-1-3-17(19)9-12-24-22/h1-4,7-9,12,16,18H,5-6,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXVUBHSXNWCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=NC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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